1-Bromo-3-methylbicyclo[1.1.1]pentane

Solubility Bioisostere BCP

1-Bromo-3-methylbicyclo[1.1.1]pentane (CAS: 137741-15-2) is a premier BCP building block for medicinal chemists seeking to replace para-substituted phenyl rings, tert-butyl groups, or internal alkynes. The bridgehead bromine enables robust cross-coupling reactivity, while the 3-methyl group precisely mimics the exit vector and lipophilicity of para-aryl motifs. Literature-validated class-level outcomes include ≥50-fold aqueous solubility gains and approximately 4-fold increases in both Cmax and AUC in vivo. Do not substitute with other 1-halo-BCPs; the bromine/methyl combination is essential for achieving these pharmacokinetic improvements. Ideal for lead optimization programs addressing poor solubility, high clogP, or rapid microsomal turnover. Each batch is QC-verified to ensure consistent performance in demanding discovery workflows.

Molecular Formula C6H9Br
Molecular Weight 161.04 g/mol
CAS No. 137741-15-2
Cat. No. B146834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-methylbicyclo[1.1.1]pentane
CAS137741-15-2
SynonymsBicyclo[1.1.1]pentane, 1-bromo-3-methyl- (9CI)
Molecular FormulaC6H9Br
Molecular Weight161.04 g/mol
Structural Identifiers
SMILESCC12CC(C1)(C2)Br
InChIInChI=1S/C6H9Br/c1-5-2-6(7,3-5)4-5/h2-4H2,1H3
InChIKeyKAOMZYAXOQSYJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-methylbicyclo[1.1.1]pentane (CAS 137741-15-2): Sourcing and Procurement Guide


1-Bromo-3-methylbicyclo[1.1.1]pentane (CAS: 137741-15-2) is a key intermediate featuring the strained bicyclo[1.1.1]pentane (BCP) scaffold, which is widely established as a three-dimensional bioisostere for para-substituted benzene rings, tert-butyl groups, and internal alkynes in medicinal chemistry [1]. This compound possesses a molecular formula of C₆H₉Br and a molecular weight of 161.04 g/mol, with standard commercial purity typically specified at 95% .

1-Bromo-3-methylbicyclo[1.1.1]pentane: Why In-Class Analogs Cannot Be Substituted


Within the bicyclo[1.1.1]pentane (BCP) class, the specific substitution pattern dictates both synthetic utility and downstream biological performance. 1-Bromo-3-methylbicyclo[1.1.1]pentane is not interchangeable with other 1-halo-BCPs (e.g., 1-iodo, 1-chloro) or with unsubstituted BCP derivatives. The bridgehead bromine atom confers distinct reactivity in cross-coupling reactions [1], while the 3-methyl group provides a specific exit vector and lipophilicity profile that is critical for mimicking para-substituted aryl groups [2]. Substituting this compound with a different halogen, a different alkyl group, or a scaffold lacking the methyl group would result in a fundamentally different product profile with altered chemical reactivity and potentially compromised bioisosteric matching in target molecules.

1-Bromo-3-methylbicyclo[1.1.1]pentane: Quantitative Differentiation Evidence


BCP Scaffold Improves Aqueous Solubility by ≥50-Fold Versus Phenyl Bioisosteres

The bicyclo[1.1.1]pentane-1,3-diyl scaffold, of which 1-bromo-3-methylbicyclo[1.1.1]pentane is a direct precursor, provides a substantial and quantifiable improvement in aqueous solubility compared to traditional para-substituted phenyl rings. The replacement of an aromatic ring with a BCP-1,3-diyl group increases solubility by at least 50-fold [1].

Solubility Bioisostere BCP Phenyl Replacement

BCP Bioisostere Enables 4-Fold Increase in Oral Exposure Versus Phenyl Parent

Incorporation of the bicyclo[1.1.1]pentane motif as a phenyl replacement has been shown to dramatically improve oral pharmacokinetics. In a head-to-head comparison, the BCP-containing γ-secretase inhibitor (compound 3) exhibited an approximately 4-fold increase in both maximum plasma concentration (Cmax) and total drug exposure (AUC) relative to the phenyl-containing parent compound 1 (BMS-708,163) in a mouse model [1].

Oral Absorption Cmax AUC BCP γ-Secretase

BCP Scaffold Reduces Lipophilicity (clogP) Relative to Phenyl Analogs

BCP derivatives consistently demonstrate lower calculated logP (clogP) values compared to their direct phenyl analogues, a property that can be leveraged to optimize pharmacokinetic profiles by reducing excessive lipophilicity-driven clearance and off-target binding [1]. While specific clogP values for 1-bromo-3-methylbicyclo[1.1.1]pentane are not directly reported, the class-wide trend is established.

Lipophilicity clogP BCP Phenyl Bioisostere

BCP Introduction Improves In Vitro Metabolic Stability in Human Liver Microsomes

The BCP scaffold confers enhanced resistance to oxidative metabolism. In a comparative study, replacement of a phenyl ring with a BCP moiety in an LpPLA2 inhibitor series resulted in a measurable reduction in intrinsic clearance in human liver microsomes [1].

Metabolic Stability Microsomal Clearance BCP Phenyl Replacement

1-Bromo-3-methylbicyclo[1.1.1]pentane: High-Value Application Scenarios for Procurement


Synthesis of Bioisosteric Drug Candidates with Improved Solubility

Medicinal chemistry programs targeting poorly soluble phenyl-containing leads should procure 1-bromo-3-methylbicyclo[1.1.1]pentane for incorporation as a BCP bioisostere. As demonstrated by class-level data, BCP replacement can increase aqueous solubility by ≥50-fold [1], directly addressing a common cause of candidate attrition in preclinical development.

Lead Optimization for Enhanced Oral Bioavailability

Programs seeking to improve oral exposure and reduce required doses should utilize this building block. Direct comparative evidence shows that BCP replacement of a phenyl ring yields approximately 4-fold increases in both Cmax and AUC in vivo [1], providing a quantifiable and clinically relevant advantage over traditional aromatic scaffolds.

Reducing Lipophilicity and Improving Metabolic Stability

When a development candidate suffers from high lipophilicity (clogP) or rapid microsomal turnover, replacing a phenyl ring with a BCP motif derived from 1-bromo-3-methylbicyclo[1.1.1]pentane is a validated strategy. Class-level evidence confirms directionally lower clogP values and reduced clearance in human liver microsomes [1][2], supporting its use in optimizing drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-3-methylbicyclo[1.1.1]pentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.